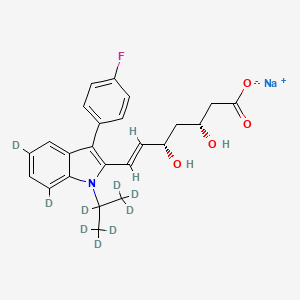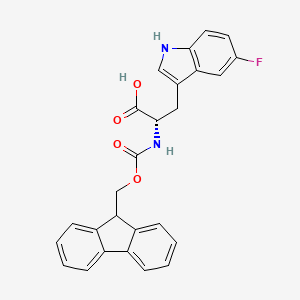
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decitabine is a DNA hypomethylating agent used in the treatment of various cancers, including myelogeneous leukemia and metastatic lung cancer . This compound is significant in the field of medicinal chemistry due to its role in the synthesis and study of Decitabine.
Preparation Methods
The synthesis of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves several steps, typically starting with the appropriate pentopyranoside precursor. The synthetic route includes the protection of hydroxyl groups, selective deoxygenation, and esterification with 4-methylbenzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As an impurity of Decitabine, it is relevant in the development and quality control of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves its role as an impurity in Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. The molecular targets include DNA methyltransferase enzymes, and the pathways involved are related to DNA methylation and gene expression regulation .
Comparison with Similar Compounds
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) can be compared with other similar compounds, such as:
Decitabine: The parent compound, used as a DNA hypomethylating agent.
Azacitidine: Another DNA hypomethylating agent with similar applications in cancer treatment.
5-Azacytidine: A compound with similar mechanisms of action but different chemical structures.
The uniqueness of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) lies in its specific structure and role as an impurity, which can influence the properties and efficacy of Decitabine .
Properties
CAS No. |
78103-18-1 |
|---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.428 |
IUPAC Name |
[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 |
InChI Key |
UKFSGKLSXCFJNM-ABZYKWASSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)

![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)

![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)


